Pyrazolo[1,5-a]pyridin-3-ylmethanol
Overview
Description
Pyrazolo[1,5-a]pyridin-3-ylmethanol is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-3-ylmethanol typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to the compound in modest yields. Another approach involves the use of palladium-catalyzed four-component coupling reactions, which include a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazolo[1,5-a]pyridin-3-one derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
Pyrazolo[1,5-a]pyridin-3-ylmethanol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can be further modified to create a variety of derivatives with different biological activities. This makes it a versatile compound for drug development and other applications.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIBJJWPQYJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556381 | |
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117782-76-0 | |
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridin-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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